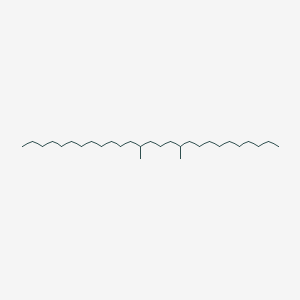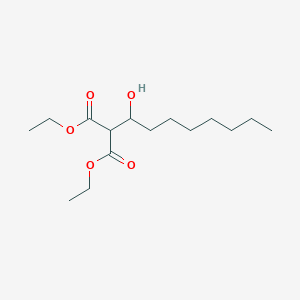
Diethyl (1-hydroxyoctyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-hydroxyoctyl)propanedioate is an organic compound that belongs to the class of esters It is derived from propanedioic acid (malonic acid) and features a hydroxyl group attached to an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-hydroxyoctyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The general synthetic route can be summarized as follows:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 1-bromooctane (an alkyl halide) under nucleophilic substitution conditions to form diethyl (1-octyl)propanedioate.
Hydroxylation: The octyl group is then hydroxylated using an oxidizing agent like osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-hydroxyoctyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Diethyl (1-oxooctyl)propanedioate.
Reduction: Diethyl (1-hydroxyoctyl)propanediol.
Substitution: Various esters or ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-hydroxyoctyl)propanedioate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Biology and Medicine:
Industry: Used in the production of plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of diethyl (1-hydroxyoctyl)propanedioate in chemical reactions typically involves the nucleophilic attack of the enolate ion on electrophilic centers. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Lacks the hydroxyl group and octyl chain.
Diethyl (1-octyl)propanedioate: Similar structure but without the hydroxyl group.
Diethyl (1-hydroxyhexyl)propanedioate: Shorter alkyl chain compared to diethyl (1-hydroxyoctyl)propanedioate.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a long octyl chain, which can impart specific physical and chemical properties, such as increased hydrophobicity and potential for hydrogen bonding.
Eigenschaften
CAS-Nummer |
65911-49-1 |
|---|---|
Molekularformel |
C15H28O5 |
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
diethyl 2-(1-hydroxyoctyl)propanedioate |
InChI |
InChI=1S/C15H28O5/c1-4-7-8-9-10-11-12(16)13(14(17)19-5-2)15(18)20-6-3/h12-13,16H,4-11H2,1-3H3 |
InChI-Schlüssel |
SIDBNYQHHAEIRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(C(=O)OCC)C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)

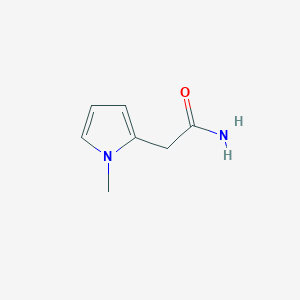
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
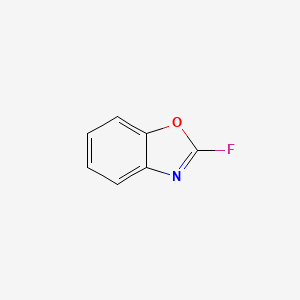

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
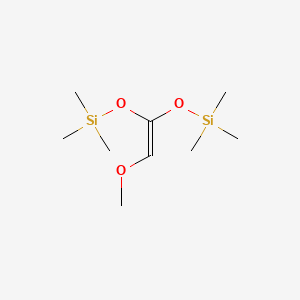

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
